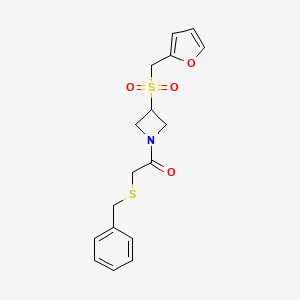

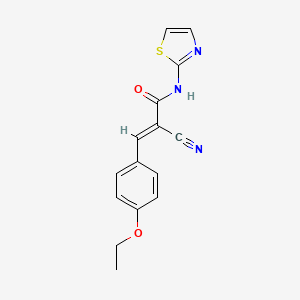

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Bacterial Activity

A key step in the synthesis of monobactam analogues involves the conversion of (4S)-4-methoxycarbonylmethyl-2-azetidinone into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring. These derivatives exhibit significant activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa. The 4-methoxyethyl derivatives also demonstrate exceptional stability to β-lactamases (Yamashita Haruo et al., 1988).

Transformation into Oxazinone and Pyrimidinone

Research into the conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives is noteworthy. This transformation is achieved through thermolysis in dry benzene and/or base-catalyzed decomposition, providing a method for the synthesis of these heterocycles from furanone derivatives (A. Hashem et al., 2017).

Phosphine-Catalyzed Synthesis

A phosphine-catalyzed method for synthesizing benzo[b]azepin-3-ones demonstrates an innovative approach to constructing these compounds in good to excellent yields under mild conditions. This technique highlights the utility of phosphine catalysis in generating complex structures from simpler molecules (Kui Zhang et al., 2019).

DNA Topoisomerase Inhibition

Studies on new benzofurans isolated from Gastrodia elata reveal that these compounds exhibit potent inhibitory activity against DNA topoisomerases I and II, indicating potential applications in the development of therapeutic agents targeting these enzymes (Yeun-Kyung Lee et al., 2007).

Synthesis of 3-Methylthio-Substituted Furans

A novel approach for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes from readily available starting materials provides a versatile pathway for generating these sulfur-containing heterocycles. This method involves a domino process that facilitates the efficient synthesis of these compounds (Guodong Yin et al., 2008).

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-17(12-23-11-14-5-2-1-3-6-14)18-9-16(10-18)24(20,21)13-15-7-4-8-22-15/h1-8,16H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUTZMIOZYRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2648288.png)

![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)

![1-(5-chloro-2-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2648293.png)

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)